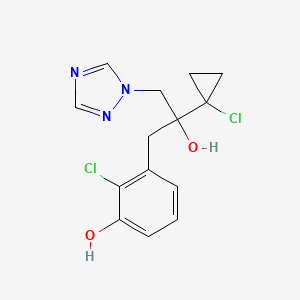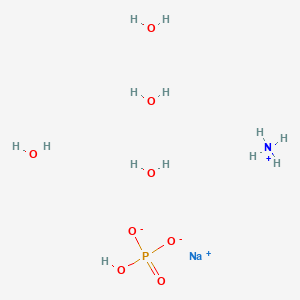
Sodium ammonium hydrogen phosphate tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ammonium hydrogen phosphate tetrahydrate: is a chemical compound with the formula NaNH₄HPO₄·4H₂OThis compound is commonly used in laboratories for various analytical and research purposes .
Wirkmechanismus
Target of Action
Sodium Ammonium Hydrogen Phosphate Tetrahydrate, also known as Ammonium Sodium Hydrogen Phosphate or Microcosmic Salt , is primarily used in the laboratory as an essential ingredient of the microcosmic salt bead test for identification of metallic radicals . It serves as a source of nitrogen and phosphorous, which are essential elements for various biological processes .
Mode of Action
The compound interacts with its targets by providing them with necessary elements, namely nitrogen and phosphorous . These elements play crucial roles in various biological processes, including the synthesis of biopolymers such as polyhydroxyalkanoate, a type of biodegradable plastic .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of biopolymers . The nitrogen and phosphorous supplied by the compound are incorporated into these polymers, influencing their structure and properties .
Pharmacokinetics
Its bioavailability is primarily determined by its solubility in water, which is reported to be 167 g/l .
Result of Action
The primary result of the action of this compound is the provision of nitrogen and phosphorous for the synthesis of biopolymers . This can lead to the production of biodegradable plastics, contributing to environmental sustainability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the solution . Moreover, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Dust formation should be avoided, and personal protective equipment should be used as required .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium ammonium hydrogen phosphate tetrahydrate can be synthesized by reacting sodium phosphate with ammonium phosphate in an aqueous solution. The reaction typically involves mixing equimolar amounts of sodium dihydrogen phosphate and ammonium dihydrogen phosphate, followed by crystallization to obtain the tetrahydrate form .
Industrial Production Methods: Industrial production of this compound involves similar processes but on a larger scale. The reactants are mixed in large reactors, and the resulting solution is allowed to crystallize. The crystals are then filtered, washed, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium ammonium hydrogen phosphate tetrahydrate undergoes various chemical reactions, including:
Decomposition: On heating, it decomposes to form sodium polyphosphate and ammonia.
Hydrolysis: In aqueous solutions, it can hydrolyze to form sodium phosphate and ammonium phosphate.
Common Reagents and Conditions:
Oxidation and Reduction: This compound does not typically undergo oxidation or reduction reactions under standard conditions.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Major Products Formed:
Decomposition: Sodium polyphosphate and ammonia.
Hydrolysis: Sodium phosphate and ammonium phosphate.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in the microcosmic salt bead test for identifying metallic radicals .
- Acts as an intermediate in various chemical reactions .
Biology:
Medicine:
Industry:
Vergleich Mit ähnlichen Verbindungen
- **Ammonium sodium phosphate dibasic tetrahydrate
Eigenschaften
CAS-Nummer |
7783-13-3 |
|---|---|
Molekularformel |
H8NNaO5P |
Molekulargewicht |
156.03 g/mol |
IUPAC-Name |
azanium;sodium;hydrogen phosphate;tetrahydrate |
InChI |
InChI=1S/H3N.Na.H3O4P.H2O/c;;1-5(2,3)4;/h1H3;;(H3,1,2,3,4);1H2 |
InChI-Schlüssel |
VJLVGPOTLGZGPU-UHFFFAOYSA-N |
SMILES |
[NH4+].O.O.O.O.OP(=O)([O-])[O-].[Na+] |
Kanonische SMILES |
N.O.OP(=O)(O)O.[Na] |
Synonyme |
NaNH4HPO4-4H2O, Microcosmic salt |
Herkunft des Produkts |
United States |
Q1: What is the significance of synthesizing Sodium Ammonium Hydrogen Phosphate Tetrahydrate from purified phosphoric acid?
A1: The research emphasizes the synthesis of high-purity this compound using purified extraction phosphoric acid []. This is crucial because impurities in the starting material can significantly impact the properties and applications of the final product. The study utilizes precipitation methods with various agents like sodium carbonate and barium carbonate to eliminate impurities, ensuring the production of a high-quality compound.
Q2: How is the purity and identity of the synthesized this compound confirmed?
A2: The researchers employ a combination of analytical techniques to verify the synthesized compound's purity and identity []. These techniques include:
Q3: The provided research mentions "Phosphorsalz". What are its historical applications in scientific research?
A3: While the provided research excerpts focus on synthesis and characterization of this compound, historical research reveals its use as "Phosphorsalz" in specific applications. For example, it has been used in conjunction with borax melts to crystallize various compounds for further study []. Additionally, its interaction with quartz and silicic acid has been a subject of investigation [].
Q4: Can you elaborate on the role of this compound in material science based on the provided research?
A4: Although the provided research focuses primarily on the synthesis and characterization of this compound, its application as a flux in material science, particularly with metal oxides like titanium dioxide [], can be inferred. Further research is needed to fully understand the specific interactions and outcomes in such applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




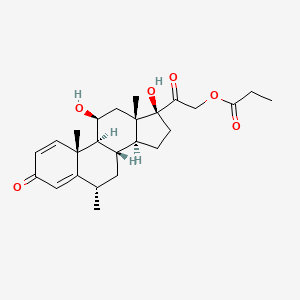
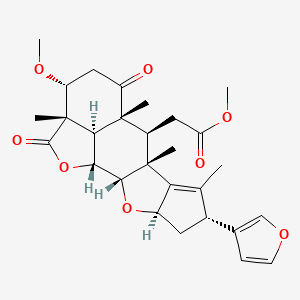
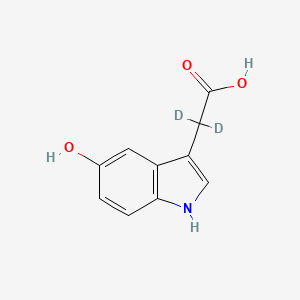
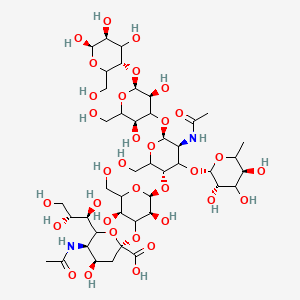
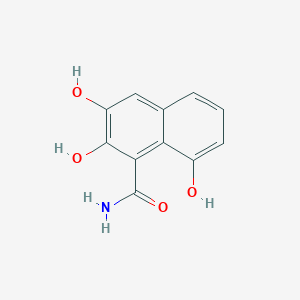
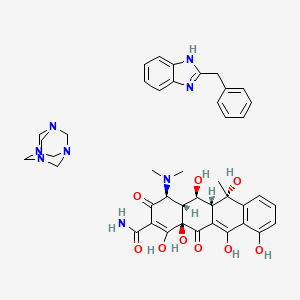
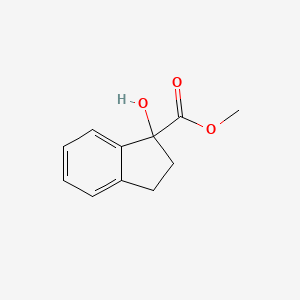
![1H-Imidazo[1,2-A][1,4]diazepine](/img/structure/B590914.png)
![5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole](/img/structure/B590916.png)
